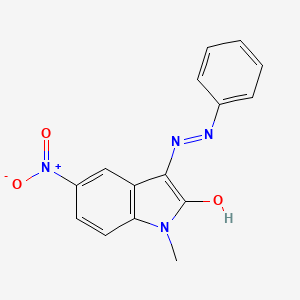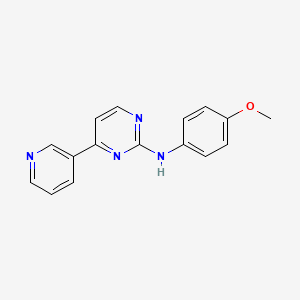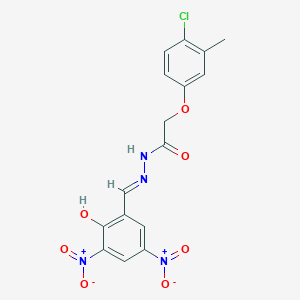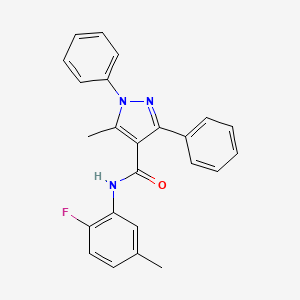![molecular formula C16H19N3O B6089407 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole, also known as CPP-109, is a small molecule that has been studied extensively for its potential use in treating various neurological disorders. This compound is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and acts as an inhibitor of the enzyme GABA transaminase (GABA-T).
作用机制
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole works by inhibiting the enzyme GABA-T, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole increases the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This, in turn, can lead to a reduction in the symptoms of addiction and other neurological disorders.
Biochemical and Physiological Effects:
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include an increase in GABA levels in the brain, a reduction in dopamine release in the nucleus accumbens, and a decrease in self-administration of cocaine and alcohol in animal models.
实验室实验的优点和局限性
One advantage of 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole is that it is a small molecule that can be easily synthesized and modified for use in various experimental settings. However, one limitation is that its effects may be limited to specific types of addiction and neurological disorders, and further research is needed to determine its efficacy in treating other conditions.
未来方向
There are a number of potential future directions for research on 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole, including:
1. Further studies on its efficacy in treating addiction and other neurological disorders in humans.
2. Exploration of its potential use in combination with other drugs or therapies.
3. Investigation of its mechanism of action and potential effects on other neurotransmitter systems.
4. Development of more potent and selective GABA-T inhibitors based on the structure of 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole.
5. Exploration of its potential use in treating other conditions, such as schizophrenia and bipolar disorder.
In conclusion, 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole is a small molecule with potential therapeutic applications in treating addiction and other neurological disorders. Its mechanism of action involves inhibition of the enzyme GABA-T, leading to an increase in GABA levels in the brain and a reduction in symptoms. Further research is needed to determine its efficacy in humans and to explore its potential use in combination with other drugs or therapies.
合成方法
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole can be synthesized using a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. One common method involves the reaction of 2-methylphenylacetonitrile with pyrrolidine, followed by the addition of 1-methyl-1H-pyrazole-4-carboxylic acid and subsequent purification.
科学研究应用
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole has been studied extensively for its potential therapeutic applications in treating addiction, particularly to cocaine and alcohol. It has also shown promise in treating other neurological disorders, including anxiety, depression, and epilepsy.
属性
IUPAC Name |
[2-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-6-3-4-7-13(12)14-8-5-11-19(14)16(20)15-9-10-17-18(15)2/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFYIGPVJFDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid](/img/structure/B6089324.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)
![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)


![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

